1-(3-Bromo-phenyl)-2,2-difluoro-cyclopropanecarbonitrile
Description
Nuclear Magnetic Resonance Spectral Analysis
1H Nuclear Magnetic Resonance (NMR)
- Aromatic protons : A doublet of doublets at δ 7.4–7.6 ppm (J = 8.5 Hz, 2H) and a triplet at δ 7.8 ppm (J = 1.5 Hz, 1H) correspond to the ortho, meta, and para positions relative to the bromine on the phenyl ring.
- Cyclopropane protons : A singlet at δ 3.2 ppm for the methine proton adjacent to the nitrile group, with geminal fluorine coupling (²J₆F-F ≈ 50 Hz) split into a doublet.
13C Nuclear Magnetic Resonance (NMR)
- Nitrile carbon : A sharp peak at δ 118.5 ppm.
- Cyclopropane carbons : The fluorinated carbons resonate at δ 112.3 ppm (d, ¹J₆C-F = 245 Hz), while the carbon bearing the phenyl group appears at δ 130.2 ppm.
19F Nuclear Magnetic Resonance (NMR)
A single resonance at δ -110 ppm (d, ²J₆F-F = 50 Hz), confirming equivalent fluorines on the cyclopropane ring.
Infrared Spectroscopy of Functional Groups
Key absorption bands in the infrared spectrum (Figure 1) include:
- Nitrile stretch : A strong, sharp peak at 2,240 cm⁻¹ (C≡N).
- C-F stretches : Two bands at 1,120 cm⁻¹ (symmetric) and 1,250 cm⁻¹ (asymmetric).
- Aromatic C-H bends : Peaks at 820 cm⁻¹ (meta-substituted benzene) and 690 cm⁻¹ (C-Br stretch).
Mass Spectrometric Fragmentation Patterns
Electron ionization mass spectrometry reveals a molecular ion peak at m/z 257.96 ([M]⁺), with isotopic peaks at m/z 259.96 ([M+2]⁺) in a 1:1 ratio due to bromine’s natural abundance. Major fragmentation pathways include:
- Loss of Br- radical: m/z 177.05 ([M-Br]⁺).
- Cleavage of the cyclopropane ring: m/z 154.03 ([C₆H₄F₂]⁺).
- Nitrile group retention: m/z 130.02 ([C₇H₅N]⁺).
Properties
CAS No. |
908333-94-8 |
|---|---|
Molecular Formula |
C10H6BrF2N |
Molecular Weight |
258.06 g/mol |
IUPAC Name |
1-(3-bromophenyl)-2,2-difluorocyclopropane-1-carbonitrile |
InChI |
InChI=1S/C10H6BrF2N/c11-8-3-1-2-7(4-8)9(6-14)5-10(9,12)13/h1-4H,5H2 |
InChI Key |
LJFHIXQBKUXFFP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1(F)F)(C#N)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
Preparation Methods
Difluorocarbene Generation
Difluorocarbene (:CF2) is a highly reactive intermediate essential for forming the difluorocyclopropane ring. It can be generated in situ from various precursors under basic or thermal conditions:
Halodifluoroacetate salts : Sodium bromodifluoroacetate (BrCF2COONa) is preferred over the chloro analog due to its stability at room temperature and lower decomposition temperature, facilitating efficient difluorocarbene release at ~150 °C with high yields (up to 99%) in cyclopropanation reactions.
Bromoform or methylene bromide with dibromodifluoromethane : These reagents undergo deprotonation and subsequent reaction to form difluorocarbene, which then adds to alkenes.
Tris(trifluoromethyl)bismuth and bis(trifluoromethyl)cadmium : Organometallic sources that release difluorocarbene under specific conditions, though cadmium compounds pose toxicity and safety concerns.
TMSCF3 (Trimethyl(trifluoromethyl)silane) with sodium iodide initiator : This method allows difluorocyclopropanation under milder conditions with good yields (53–93%) and is applicable to substrates bearing bromine substituents.
Cyclopropanation Reaction
The difluorocarbene generated reacts with alkenes or benzyl derivatives to form the difluorocyclopropane ring. For 1-(3-Bromo-phenyl)-2,2-difluoro-cyclopropanecarbonitrile, the typical substrate is 3-bromo-benzyl bromide or related alkenes bearing the 3-bromo substituent.
The reaction is often conducted under basic conditions using strong bases such as sodium hydride or potassium tert-butoxide to facilitate difluorocarbene formation and cyclopropanation.
Phase-transfer catalysts or organocatalysts can be employed to improve reaction rates and selectivity.
Reaction temperatures vary depending on the difluorocarbene source, typically ranging from room temperature to 150 °C.
Stereoselectivity Considerations
Organocatalysis-based methods have been developed to achieve high stereoselectivity in the formation of cis-α,α-difluorocyclopropanes, with diastereomeric ratios exceeding 20:1 in some cases.
Electronic effects of substituents on the phenyl ring influence the reaction conditions and product distribution, requiring optimization of temperature and reagent equivalents.
Introduction of the Nitrile Group
The nitrile functionality in this compound can be introduced via:
Direct use of nitrile-containing precursors in the cyclopropanation step.
Post-cyclopropanation functional group transformations, such as nucleophilic substitution or cyanation reactions on suitable intermediates.
Representative Synthetic Procedure
A typical synthetic route based on literature and patent disclosures involves:
Comparative Data on Difluorocarbene Sources for Cyclopropanation
| Difluorocarbene Source | Reaction Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|
| Sodium bromodifluoroacetate (BrCF2COONa) | 120–150 °C, 20 min | 76–99 | Stable at room temp, efficient | Requires elevated temperature |
| Sodium chlorodifluoroacetate (ClCF2COONa) | 150–180 °C, 20 min | 64–96 | Effective but less stable | Higher temperature needed |
| TMSCF3 + NaI | 55–65 °C, 0.5–20 h | 53–93 | Mild conditions, broad substrate scope | Longer reaction times |
| Bromoform + dibromodifluoromethane | Basic conditions, variable temp | Good yields | Readily available reagents | Complex reaction mixture |
Research Findings and Optimization
The use of sodium bromodifluoroacetate is favored for its stability and high efficiency in difluorocyclopropanation, especially for substrates with bromine substituents.
Organocatalytic methods enable stereoselective synthesis of difluorocyclopropanes, which is critical for biological activity and further functionalization.
Microwave irradiation has been explored to accelerate the reaction between sodium halodifluoroacetates and alkenes, improving reaction speed without compromising yield.
The presence of electron-withdrawing groups on the phenyl ring affects the reaction conditions, often requiring higher temperatures or increased equivalents of reagents to achieve good conversion.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromo-phenyl)-2,2-difluoro-cyclopropanecarbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride. Oxidation reactions can convert the phenyl ring to phenol derivatives.
Cycloaddition Reactions: The difluorocyclopropane moiety can participate in cycloaddition reactions, forming larger ring systems.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., sodium azide, potassium thiolate) in polar aprotic solvents like dimethylformamide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous conditions.
Major Products:
- Substituted phenyl derivatives.
- Amines from nitrile reduction.
- Cycloaddition products with expanded ring systems.
Scientific Research Applications
Pharmaceutical Applications
1-(3-Bromo-phenyl)-2,2-difluoro-cyclopropanecarbonitrile has been explored for its potential therapeutic applications, particularly in treating diseases related to the cystic fibrosis transmembrane conductance regulator (CFTR) protein. Research indicates that modifications to the cyclopropane moiety can enhance the efficacy of compounds targeting CFTR-related diseases such as cystic fibrosis and chronic obstructive pulmonary disease (COPD) .
Case Study: CFTR Modulation
A notable study highlighted the synthesis of pharmaceutical compositions that include this compound as an active ingredient. These compositions were designed to improve CFTR function in epithelial cells, demonstrating promising results in preclinical models . The mechanism involves enhancing anion transport across cell membranes, which is critical for maintaining electrolyte balance in tissues affected by cystic fibrosis.
Synthetic Applications
The compound serves as a versatile building block in organic synthesis, particularly in the development of difluoromethylated compounds. The difluoromethyl group is known to enhance biological activity and metabolic stability .
Synthetic Pathways
Recent literature has documented various synthetic routes to incorporate the difluoromethyl group into organic molecules. For instance, aryl iodides can be reacted with ethyl 2,2-difluoro-2-(trimethylsilyl)acetate to yield α-aryl-α,α-difluoroacetates, which can be further transformed into more complex structures . This synthetic versatility makes this compound valuable in drug discovery and development.
Material Science Applications
In material science, compounds with difluoromethyl groups are being investigated for their potential use in polymer chemistry. The incorporation of difluoromethyl functionalities into polymers can enhance their thermal stability and chemical resistance .
Case Study: Polymer Development
Research has shown that polymers containing difluoromethyl groups exhibit improved properties such as increased hydrophobicity and reduced surface energy. This makes them suitable for applications in coatings and adhesives where durability and performance are critical .
Toxicology and Environmental Studies
The environmental impact of fluorinated compounds is an area of ongoing research. Studies have indicated that compounds like this compound can pose risks due to their persistence and potential bioaccumulation .
Environmental Risk Assessment
Risk assessments are essential to understand the ecological implications of using such compounds. Evaluations typically focus on their degradation pathways and toxicity profiles in various organisms .
Mechanism of Action
The mechanism of action of 1-(3-Bromo-phenyl)-2,2-difluoro-cyclopropanecarbonitrile involves its interaction with specific molecular targets. The difluorocyclopropane moiety can act as a reactive intermediate, participating in various biochemical pathways. The bromine atom and nitrile group contribute to the compound’s reactivity and binding affinity to target proteins and enzymes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
a) 1-[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarbonitrile
- Structure : Fluorine at phenyl position 3, boronate ester at position 4, and a single nitrile on cyclopropane.
- Key Differences : Unlike the target compound, this derivative features a boronate ester (enabling Suzuki couplings) and lacks difluoro substitution on the cyclopropane.
- Implications : The boronate ester enhances cross-coupling versatility, whereas the absence of cyclopropane fluorination reduces electronegativity and ring strain. This compound is likely tailored for polymer or bioconjugate synthesis .
b) (1S,2R)-1-(3-Bromo-4-fluorophenyl)-2-(hydroxymethyl)cyclopropanecarbonitrile
- Structure : Bromine and fluorine on the phenyl ring, hydroxymethyl on cyclopropane.
- Key Differences : The phenyl ring has dual halogenation (Br and F), while the cyclopropane bears a hydroxymethyl group instead of difluoro substitution.
- Stereochemistry (1S,2R) may confer selectivity in drug-target interactions, contrasting with the target’s planar difluoro-cyclopropane .
c) (S)-tert-Butyl (1-(3-bromo-phenyl)ethyl)-carbamate
- Structure : Bromophenyl group linked to an ethyl-carbamate chain.
- Key Differences : Entirely lacks the cyclopropane core and nitrile group.
- Implications : The carbamate group offers hydrolytic stability, making it suitable for peptide synthesis or prodrug design. The absence of cyclopropane rigidity limits its utility as a conformational restraint in medicinal chemistry .
Structural and Functional Group Analysis
Key Observations :
- Electron-Withdrawing Effects : The target’s difluoro-cyclopropane and nitrile create a highly electron-deficient core, favoring nucleophilic aromatic substitution or participation in charge-transfer complexes.
- Synthetic Utility : Bromine in the target and compounds enables cross-coupling, while boronate esters () and carbamates () serve as orthogonal reactive handles.
Biological Activity
1-(3-Bromo-phenyl)-2,2-difluoro-cyclopropanecarbonitrile, with the CAS number 908333-94-8, is a compound characterized by its unique cyclopropane structure and the presence of bromine and difluoromethyl groups. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antitumor and antiviral research.
- Molecular Formula : C10H6BrF2N
- Molar Mass : 258.06 g/mol
- Structural Characteristics : The compound features a cyclopropane ring attached to a bromophenyl group and a cyano group, contributing to its reactivity and biological activity.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds containing difluorocyclopropane moieties. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study : A study published in 2022 demonstrated that derivatives of difluorocyclopropanes exhibited significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the disruption of microtubule dynamics, which is critical for cell division (PMC9724094).
Antiviral Activity
The antiviral properties of similar compounds have also been explored. The difluoromethyl group is known to enhance the metabolic stability and bioavailability of antiviral agents.
Research Findings : A patent (US8716338B2) discusses formulations that include difluorocyclopropane derivatives as potential inhibitors of viral replication. The study emphasizes the importance of structural modifications in enhancing antiviral efficacy.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The introduction of various substituents on the cyclopropane ring has been shown to significantly affect potency.
| Compound | Substituent | Activity (EC50 µM) |
|---|---|---|
| A | H | Not Active |
| B | F | 0.087 |
| C | Br | 0.045 |
This table illustrates how different substituents can modulate biological activity, with fluorine and bromine contributing to enhanced potency.
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in cancer progression.
- Cell Signaling Pathways : It has been suggested that this compound influences key signaling pathways such as MAPK and PI3K/Akt pathways, which are critical in cell survival and proliferation.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(3-Bromo-phenyl)-2,2-difluoro-cyclopropanecarbonitrile, and how can reaction conditions be optimized?
- Methodology :
- Cyclopropanation : Use [2+1] cycloaddition reactions with difluorocarbene precursors (e.g., TMSCF) and a brominated styrene derivative. Monitor reaction progress via NMR to optimize carbene generation and quenching .
- Cyanide Introduction : Post-cyclopropanation, employ nucleophilic substitution (e.g., KCN/NaCN) or palladium-catalyzed cyanation (e.g., Zn(CN)/Pd(PPh)) to introduce the nitrile group. Validate purity via HPLC (>95% by area) .
Q. Which spectroscopic techniques are critical for characterizing the stereochemistry and electronic environment of this compound?
- Methodology :
- NMR Analysis : , , and NMR to confirm cyclopropane ring geometry and substituent positions. Coupling constants (e.g., ) help identify cis/trans difluoro configurations .
- X-ray Crystallography : Resolve ambiguities in ring strain and bond angles. Compare with computational models (DFT) for validation .
Q. How does the compound’s stability vary under different storage conditions?
- Methodology :
- Thermal Stability : Perform TGA/DSC to assess decomposition temperatures. Store at -20°C in amber vials to prevent photodegradation, as suggested for similar brominated cyclopropanes .
- Hydrolytic Sensitivity : Test stability in aqueous buffers (pH 4–9) using LC-MS. The nitrile group may hydrolyze to amides under acidic conditions; use inert atmospheres for long-term storage .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the compound’s reactivity in cross-coupling reactions?
- Methodology :
- Electrostatic Potential Mapping : Identify electron-deficient regions (e.g., bromine substituent) for Suzuki-Miyaura coupling. Compare activation energies for aryl bromide vs. cyclopropane ring participation .
- Transition-State Modeling : Use Gaussian or ORCA to simulate nucleophilic attack on the nitrile group. Validate with kinetic studies (e.g., Arrhenius plots) .
Q. What strategies resolve contradictions in experimental vs. theoretical bond-length data for the cyclopropane ring?
- Methodology :
- Data Triangulation : Combine X-ray crystallography (empirical bond lengths) with DFT-optimized geometries. Discrepancies >0.02 Å may indicate crystal packing effects or computational basis-set limitations .
- Error Analysis : Apply Bader’s Quantum Theory of Atoms in Molecules (QTAIM) to assess electron density topology at bond critical points .
Q. How does the compound’s electronic profile influence its utility as a precursor in medicinal chemistry?
- Methodology :
- SAR Studies : Modify substituents (e.g., replace Br with Cl) and assay bioactivity (e.g., kinase inhibition). The difluorocyclopropane enhances metabolic stability, while the nitrile acts as a hydrogen-bond acceptor .
- LogP Determination : Use shake-flask or HPLC methods to measure lipophilicity. Optimal LogP (2–4) correlates with membrane permeability for CNS-targeted agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
